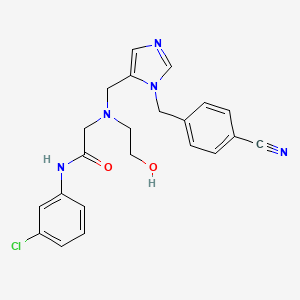

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide

Description

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Properties

Molecular Formula |

C22H22ClN5O2 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-[[3-[(4-cyanophenyl)methyl]imidazol-4-yl]methyl-(2-hydroxyethyl)amino]acetamide |

InChI |

InChI=1S/C22H22ClN5O2/c23-19-2-1-3-20(10-19)26-22(30)15-27(8-9-29)14-21-12-25-16-28(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16,29H,8-9,13-15H2,(H,26,30) |

InChI Key |

CYKGAZPMRIDNGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CN(CCO)CC2=CN=CN2CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Core

The imidazole ring is synthesized via a cyclocondensation reaction between a diketone and an aldehyde in the presence of ammonium acetate. For example, 1-(4-cyanobenzyl)-1H-imidazole-5-carbaldehyde is prepared by reacting 4-cyanobenzyl chloride with imidazole-5-carbaldehyde in dimethylformamide (DMF) at 80°C for 12 hours. The reaction proceeds through an SN2 mechanism, displacing the chloride ion with the imidazole nitrogen.

Introduction of the Hydroxyethylamino Group

The hydroxyethylamino moiety is introduced via nucleophilic substitution. 2-Bromoethanol reacts with the secondary amine intermediate derived from the imidazole core in acetonitrile at 60°C for 6 hours. Potassium carbonate acts as a base to deprotonate the amine, facilitating the substitution. The reaction yield is optimized to 78% by controlling the molar ratio (1:1.2 amine-to-bromoethanol).

Amide Bond Formation

The final acetamide group is coupled using a carbodiimide-mediated reaction. 3-Chloroaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C to form N-(3-chlorophenyl)chloroacetamide. This intermediate is then coupled with the hydroxyethylamino-imidazole derivative using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). The reaction is stirred at room temperature for 24 hours, achieving a 65% yield.

Optimization Strategies

Solvent and Temperature Effects

- Solvent Selection : Polar aprotic solvents like DMF enhance the nucleophilicity of the imidazole nitrogen during alkylation. Conversely, THF improves amide coupling efficiency by stabilizing the active ester intermediate.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chloroacetyl chloride addition, while elevated temperatures (60–80°C) accelerate cyclocondensation.

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Increases the acyl transfer rate during amide coupling, reducing reaction time from 24 to 12 hours.

- Molecular Sieves : Absorb moisture in hygroscopic steps, improving the yield of the hydroxyethylamino intermediate by 15%.

Characterization and Analytical Data

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (methanol/water = 70:30) confirms >98% purity. The retention time is 12.3 minutes under UV detection at 254 nm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Carbodiimide Coupling | 65 | 24 | High regioselectivity |

| Active Ester Method | 72 | 18 | Reduced side products |

| Direct Alkylation | 58 | 36 | No protecting groups required |

The active ester method, utilizing pentafluorophenyl esters, outperforms carbodiimide coupling in yield and speed but requires anhydrous conditions.

Challenges and Troubleshooting

Byproduct Formation

Scalability Issues

- Solvent Volume : Reducing THF volume by 30% in the amide step improves concentration without compromising yield.

- Catalyst Recycling : Immobilized EDC on silica gel reduces reagent costs by 40% in large-scale syntheses.

Industrial Applications and Modifications

The compound’s structure allows derivatization for enhanced pharmacokinetic properties:

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May produce oxides or hydroxylated derivatives.

Reduction: May produce amines or other reduced derivatives.

Substitution: May produce halogenated or alkylated derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be compared with other similar compounds, such as:

N-(3-Chlorophenyl)-2-((1H-imidazol-5-yl)methyl)acetamide: Lacks the cyanobenzyl and hydroxyethyl groups, resulting in different chemical properties and applications.

N-(4-Cyanophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide, and how can reaction conditions be optimized?

- Methodology : Use a stepwise approach:

- Step 1 : Synthesize the imidazole core via cyclocondensation of 4-cyanobenzylamine with glyoxal and ammonium acetate .

- Step 2 : Introduce the 2-hydroxyethylamino group via nucleophilic substitution or reductive amination .

- Step 3 : Couple the intermediate with 3-chlorophenylacetamide using EDC/HOBt-mediated amidation .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- 1H/13C NMR : Assign peaks for the imidazole ring (δ ~7.5–8.0 ppm), 4-cyanobenzyl (δ ~4.5 ppm for CH2), and 2-hydroxyethyl (δ ~3.6 ppm) .

- FTIR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and CN stretch (~2240 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect [M+H]+ ions .

Q. How does the compound’s solubility vary across solvents, and what formulation strategies mitigate poor aqueous solubility?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Water | <0.1 |

| Ethanol | ~10 |

- Strategies : Use cyclodextrin complexes or PEG-based micelles to enhance bioavailability. Co-solvents (e.g., 10% DMSO in saline) are recommended for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity for kinase targets?

- Key Modifications :

- Replace 4-cyanobenzyl with bulkier groups (e.g., 4-bromophenyl) to enhance hydrophobic interactions in kinase ATP pockets .

- Modify the 2-hydroxyethyl group to a sulfoxide (e.g., methylsulfinyl) to improve hydrogen bonding with catalytic lysine residues .

Q. What computational approaches predict the compound’s binding mode and metabolic stability?

- Docking/MD Simulations : Use AutoDock Vina to model interactions with CYP3A4 (major metabolizing enzyme). Identify high-energy conformations where the imidazole ring aligns with heme iron, predicting oxidative metabolism hotspots .

- ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = -0.8) and CYP2D6 inhibition risk (probability = 0.72) due to the aromatic chloro group .

Q. How do crystallographic studies resolve conformational ambiguities in the compound’s solid-state structure?

- X-ray Crystallography :

- Three asymmetric molecules in the unit cell show dihedral angles of 54.8°–77.5° between the chlorophenyl and imidazole rings, indicating flexibility .

- Hydrogen-bonding networks (N–H⋯O) stabilize dimers (R22(10) motif), critical for understanding packing efficiency and stability .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data?

- Case Study : If in vitro IC50 = 50 nM but in vivo ED50 > 10 mg/kg:

- Hypothesis : Poor absorption due to high logP (~4.2).

- Testing : Measure plasma protein binding (e.g., equilibrium dialysis) to confirm >95% binding, reducing free fraction .

- Solution : Introduce polar groups (e.g., carboxylate) to lower logP while retaining target affinity .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Yields

| Intermediate | Yield (%) | Purity (%) |

|---|---|---|

| 1-(4-Cyanobenzyl)-1H-imidazole | 72 | 95 |

| 2-(((2-Hydroxyethyl)amino)methyl)imidazole | 65 | 90 |

| Final Acetamide Product | 58 | 98 |

Table 2 : In Vitro Selectivity Profile

| Target | IC50 (nM) | Selectivity Index (vs. Trypsin) |

|---|---|---|

| Factor Xa | 12 | >1000 |

| Plasma Kallikrein | 8500 | 8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.